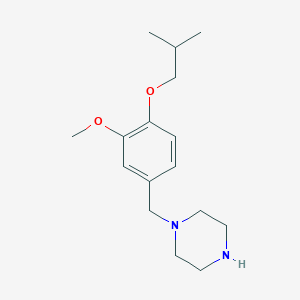

1-(4-Isobutoxy-3-methoxybenzyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-13(2)12-20-15-5-4-14(10-16(15)19-3)11-18-8-6-17-7-9-18/h4-5,10,13,17H,6-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOOQJVCGQBZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)CN2CCNCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Isobutoxy 3 Methoxybenzyl Piperazine

Strategic Approaches for Piperazine (B1678402) Ring Formation

The formation and substitution of the piperazine ring can be achieved through several robust and versatile chemical strategies. These methods provide access to a wide array of derivatives by allowing for the controlled introduction of substituents at the nitrogen atoms.

Two of the most fundamental and widely employed methods for synthesizing N-substituted piperazines are direct N-alkylation and reductive amination.

N-Alkylation is a direct approach for forming a carbon-nitrogen bond. mdpi.com This method typically involves the reaction of a piperazine amine with an alkyl halide or sulfonate. mdpi.com For the synthesis of monosubstituted piperazines, controlling the reaction stoichiometry is crucial to minimize the formation of the undesired N,N'-dialkylated byproduct. google.com Using a large excess of piperazine can favor mono-alkylation. Alternatively, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be alkylated, followed by a deprotection step to yield the monosubstituted product. thieme-connect.com The reaction is often facilitated by a base to neutralize the acid formed during the reaction.

Reductive Amination provides an alternative and often more controlled route to N-alkylated piperazines. thieme-connect.com This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and compatibility with a wide range of functional groups. mdpi.comthieme-connect.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Palladium on carbon) is another effective, though sometimes more challenging, method for the reduction step, particularly with secondary amines. thieme-connect.com Reductive amination is a key method for C-N bond formation and is frequently used in the synthesis of pharmaceutical compounds. thieme-connect.comresearchgate.net

| Strategy | Reactants | Key Features | Common Reagents/Conditions |

| N-Alkylation | Piperazine + Alkyl Halide/Sulfonate | Direct C-N bond formation; risk of dialkylation. mdpi.comgoogle.com | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF). |

| Reductive Amination | Piperazine + Aldehyde/Ketone | Forms an iminium intermediate, followed by in situ reduction; generally high selectivity for mono-alkylation. mdpi.comnih.gov | Reducing agents: NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C. thieme-connect.com |

Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation, providing powerful tools for the synthesis of N-aryl and other complex piperazine derivatives. wiley.com

The Buchwald-Hartwig amination is a premier method for the synthesis of N-arylpiperazines. mdpi.com This reaction enables the coupling of an aryl halide (or triflate) with a piperazine, even with sterically hindered or electron-rich/poor coupling partners that are challenging for traditional nucleophilic aromatic substitution (SNAr) reactions. wiley.comorganic-chemistry.org The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand, which influences catalyst activity, stability, and scope. wiley.com Modern catalyst systems allow these reactions to proceed under mild conditions with high yields. researchgate.net

Beyond N-arylation, palladium catalysis is employed in various other coupling and cyclization strategies to build substituted piperazines. acs.org For instance, palladium-catalyzed carboamination reactions can be used to construct the piperazine ring stereoselectively from amino acid precursors and aryl or alkenyl halides. nih.gov This approach facilitates the modular synthesis of complex piperazines by forming two bonds and multiple stereocenters in a single step. nih.gov Another innovative method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles, which yields highly substituted piperazines under mild conditions with excellent stereo- and regiochemical control. acs.orgnih.gov

| Reaction Type | Description | Catalyst System Example | Application |

| Buchwald-Hartwig Amination | Couples an aryl halide/triflate with a piperazine amine. mdpi.comwiley.com | Pd₂(dba)₃ / Buchwald-type phosphine ligand. | Synthesis of N-arylpiperazines. |

| Carboamination | Intramolecular cyclization of an alkene-containing diamine with an aryl/alkenyl halide. nih.gov | Pd(OAc)₂ / PPh₃. | Stereoselective synthesis of cis-disubstituted piperazines. nih.gov |

| Decarboxylative Cyclization | Cyclization of a propargyl carbonate with a diamine. acs.orgnih.gov | Pd₂(dba)₃ / DPEphos. | Modular synthesis of highly substituted piperazines. nih.gov |

De novo synthesis of the piperazine ring through cyclization and annulation protocols offers a high degree of flexibility, allowing for the introduction of substituents on both the nitrogen and carbon atoms of the heterocycle. These methods build the ring from acyclic precursors.

A classic approach involves the double N-alkylation of a 1,2-diamine with a 1,2-dielectrophile, such as a 1,2-dihaloethane. Alternatively, the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) can be used to form N-arylpiperazines. core.ac.uk More contemporary methods leverage transition metal catalysis to achieve cyclization under milder conditions. For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various nitrogen heterocycles, including piperazines. organic-chemistry.org

Targeted Synthesis of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine

The synthesis of the specific target molecule, 1-(4-Isobutoxy-3-methoxybenzyl)piperazine, is most efficiently achieved by coupling a suitable benzyl (B1604629) precursor with piperazine. This approach relies on the ready availability of the starting materials and the high efficiency of the chosen coupling reaction.

The synthesis requires two key precursors: the benzyl component and the piperazine component.

Benzyl Precursor (4-Isobutoxy-3-methoxybenzaldehyde or Benzyl Halide): The required benzyl fragment is typically derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a readily available and inexpensive starting material. The synthesis involves a standard Williamson ether synthesis, where the phenolic hydroxyl group of vanillin is alkylated using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃). This reaction yields 4-isobutoxy-3-methoxybenzaldehyde (B1361284). If the intended coupling strategy is N-alkylation, the aldehyde can be subsequently reduced to the corresponding alcohol and converted to a benzyl halide (e.g., 4-isobutoxy-3-methoxybenzyl chloride) using a reagent like thionyl chloride (SOCl₂).

Piperazine Precursor: Piperazine itself is a commercially available commodity chemical. For the synthesis of a monosubstituted product, piperazine is often used in a large excess to statistically favor the desired product over the dialkylated byproduct. mdpi.com Alternatively, to ensure exclusive mono-substitution, N-Boc-piperazine can be used. The Boc (tert-butyloxycarbonyl) protecting group is stable under the conditions of reductive amination or N-alkylation and can be readily removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid or HCl). thieme-connect.comnih.gov

The direct reductive amination of 4-isobutoxy-3-methoxybenzaldehyde with piperazine is a highly effective route to 1-(4-Isobutoxy-3-methoxybenzyl)piperazine. thieme-connect.com Optimization of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of impurities, such as the dialkylated piperazine and the 4-isobutoxy-3-methoxybenzyl alcohol byproduct (from direct reduction of the aldehyde). thieme-connect.com

Key parameters for optimization include the choice of solvent, the stoichiometry of the reactants, the reducing agent, temperature, and reaction time. researchgate.netscielo.br For instance, using a large excess of piperazine can suppress the formation of the N,N'-bis(4-isobutoxy-3-methoxybenzyl)piperazine side product. The choice of solvent can influence the solubility of reactants and the rate of both iminium ion formation and reduction.

The following table illustrates a hypothetical optimization study for the reductive amination process, based on common findings in the literature. thieme-connect.com

| Entry | Piperazine (Equiv.) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield of Product 1 (%) | Impurity 2 (%) |

| 1 | 1.2 | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 12 | 75 | 15 |

| 2 | 4.0 | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 12 | 88 | <2 |

| 3 | 4.0 | NaBH₃CN | Methanol (MeOH) | 25 | 12 | 85 | <2 |

| 4 | 4.0 | H₂ (50 psi), 10% Pd/C | Methanol (MeOH) | 25 | 24 | 82 | 8 |

| 5 | 4.0 | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 25 | 12 | 91 | <2 |

| 6 | 4.0 | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 50 | 4 | 90 | <2 |

Product 1: 1-(4-Isobutoxy-3-methoxybenzyl)piperazine. Impurity 2: 4-Isobutoxy-3-methoxybenzyl alcohol.

From this data, using a 4-fold excess of piperazine with sodium triacetoxyborohydride in THF at room temperature provides an optimal balance of high yield and purity, effectively suppressing the formation of key impurities. thieme-connect.comscielo.br

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around 1-(4-Isobutoxy-3-methoxybenzyl)piperazine through the synthesis of targeted analogues is fundamental to understanding its pharmacological profile. The following sections detail the synthetic strategies for modifying key components of the molecule.

The isobutoxy group at the C-4 position of the benzyl ring is a key lipophilic feature. Its modification can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Synthetic strategies to explore the SAR of this side chain typically involve the variation of its length, branching, and the introduction of different functional groups.

The synthesis of these analogues generally starts from vanillin, which is first O-alkylated with various alkyl halides in the presence of a base like potassium carbonate. The resulting 4-alkoxy-3-methoxybenzaldehydes are then subjected to reductive amination with piperazine to yield the desired 1-(4-alkoxy-3-methoxybenzyl)piperazine derivatives.

| Compound ID | R Group (Isobutoxy Replacement) | Synthetic Method | Key Observations |

|---|---|---|---|

| 1a | n-Propoxy | Williamson ether synthesis followed by reductive amination | Shorter, linear chain may alter lipophilicity. |

| 1b | Cyclopentoxy | Williamson ether synthesis followed by reductive amination | Introduction of a cyclic moiety to probe steric tolerance. |

| 1c | 2-Methoxyethoxy | Williamson ether synthesis followed by reductive amination | Incorporation of an ether linkage to enhance polarity. |

| 1d | 3,3-Dimethylbutoxy (neo-pentyloxy) | Williamson ether synthesis followed by reductive amination | Increased steric bulk to explore binding pocket size. |

This table presents a selection of synthesized analogues with modifications to the isobutoxy side chain, detailing the substituent, synthetic method, and the rationale for the modification.

The 3-methoxy-4-isobutoxy substitution pattern on the benzyl ring is critical for the molecule's interaction with its biological target. Variations in this substitution pattern, including the position and nature of the substituents, can provide valuable insights into the electronic and steric requirements for activity.

The synthesis of these analogues can be achieved by starting with appropriately substituted benzaldehydes, which are then reacted with piperazine via reductive amination. For instance, analogues with different substituents at the 3-position can be synthesized from commercially available or readily prepared 3-substituted-4-hydroxybenzaldehydes.

| Compound ID | Modification on Methoxybenzyl Moiety | Synthetic Method | Key Observations |

|---|---|---|---|

| 2a | 3-Ethoxy-4-isobutoxybenzyl | O-alkylation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) followed by reductive amination | Investigates the effect of a larger alkoxy group at the 3-position. |

| 2b | 3-Chloro-4-isobutoxybenzyl | Reductive amination of 3-chloro-4-isobutoxybenzaldehyde | Introduction of an electron-withdrawing group to alter electronic properties. |

| 2c | 2-Methoxy-4-isobutoxybenzyl | Reductive amination of 2-methoxy-4-isobutoxybenzaldehyde | Positional isomer to probe the importance of the 3-methoxy group. |

| 2d | 3,5-Dimethoxy-4-isobutoxybenzyl | Reductive amination of 3,5-dimethoxy-4-isobutoxybenzaldehyde | Addition of a second methoxy (B1213986) group to explore electronic and steric effects. |

This table showcases a variety of structural variations on the methoxybenzyl moiety, outlining the specific modification, the synthetic approach, and the scientific rationale.

The secondary amine at the N-4 position of the piperazine ring presents a convenient handle for further derivatization. Introducing a diverse range of substituents at this position can significantly modulate the compound's polarity, basicity, and potential for additional interactions with the target protein.

The synthesis of N-4 derivatives is typically achieved by reacting 1-(4-Isobutoxy-3-methoxybenzyl)piperazine with various electrophiles, such as alkyl halides, acyl chlorides, or sulfonyl chlorides, in the presence of a suitable base. Reductive amination with aldehydes or ketones is another common method to introduce alkyl groups at the N-4 position. mdpi.com

| Compound ID | N-4 Substituent | Synthetic Method | Key Observations |

|---|---|---|---|

| 3a | Methyl | Reductive amination with formaldehyde | Simple alkylation to assess the impact of a small, basic substituent. |

| 3b | Benzyl | Alkylation with benzyl bromide | Introduction of a bulky, lipophilic aromatic group. |

| 3c | Acetyl | Acylation with acetyl chloride | Neutralization of the basic nitrogen and introduction of a hydrogen bond acceptor. |

| 3d | Phenylsulfonyl | Sulfonylation with phenylsulfonyl chloride | Addition of a bulky, electron-withdrawing group with potential for pi-stacking interactions. |

This table details the derivatization at the N-4 position of the piperazine ring, providing information on the substituent introduced, the synthetic methodology, and the purpose of the modification.

Advanced Analytical Methodologies for Characterizing 1 4 Isobutoxy 3 Methoxybenzyl Piperazine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular architecture of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to piece together the structural puzzle from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine would exhibit distinct signals corresponding to the protons of the isobutoxy group, the methoxy (B1213986) group, the aromatic ring, the benzyl (B1604629) bridge, and the piperazine (B1678402) ring. researchgate.net The chemical shifts are influenced by the electron density around the protons. For instance, aromatic protons are typically observed in the downfield region (δ 6.5-8.0 ppm) due to the ring current effect.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum would show characteristic peaks for the aliphatic carbons of the isobutoxy and piperazine moieties, the methoxy carbon, the benzylic carbon, and the aromatic carbons.

2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to establish long-range correlations between protons and carbons, confirming how the different structural fragments are connected. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic-H | ~6.8 (m, 3H) | - |

| Aromatic-C | - | ~112-150 |

| -OCH₃ (methoxy) | ~3.85 (s, 3H) | ~56.0 |

| -OCH₂- (isobutoxy) | ~3.80 (d, 2H, J ≈ 6.5) | ~75.0 |

| -CH- (isobutoxy) | ~2.05 (m, 1H) | ~28.5 |

| -CH₃ (isobutoxy) | ~1.0 (d, 6H, J ≈ 6.7) | ~19.5 |

| Ar-CH₂-N (benzyl) | ~3.45 (s, 2H) | ~63.0 |

| Piperazine-H (positions 2,6) | ~2.45 (t, 4H, J ≈ 5.0) | ~54.5 |

| Piperazine-H (positions 3,5) | ~2.90 (t, 4H, J ≈ 5.0) | ~46.0 |

| Piperazine-NH | ~1.8 (s, 1H) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine would display characteristic absorption bands corresponding to its various bonds. nih.gov

Key expected vibrational modes include C-H stretching from the aromatic ring and aliphatic chains, C-O stretching from the ether linkages (methoxy and isobutoxy groups), and C-N stretching from the piperazine ring. The presence of a secondary amine (N-H) in the piperazine ring would also give rise to a characteristic stretching vibration.

Table 2: Predicted FT-IR Spectral Data for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3300-3400 (broad) | Secondary Amine (Piperazine) |

| Aromatic C-H Stretch | ~3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | ~2850-2960 | Isobutoxy, Benzyl, Piperazine |

| Aromatic C=C Bending | ~1500-1600 | Aromatic Ring |

| C-O Stretch (Aryl Ether) | ~1230-1270 | Methoxy Group |

| C-O Stretch (Alkyl Ether) | ~1030-1150 | Isobutoxy Group |

| C-N Stretch | ~1100-1250 | Piperazine Ring |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition and molecular formula. For 1-(4-Isobutoxy-3-methoxybenzyl)piperazine (Molecular Formula: C₁₆H₂₆N₂O₂), HRMS would confirm the exact mass of its protonated molecule [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. The fragmentation of benzylpiperazine derivatives typically involves cleavage at the benzylic C-N bond and fragmentation of the piperazine ring. researchgate.net A major fragment would likely correspond to the isobutoxy-methoxybenzyl cation, while another characteristic ion at m/z 85 or 56 would indicate the piperazine moiety. nih.govojp.gov

Table 3: Predicted HRMS Data for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₂₆N₂O₂ |

| Molecular Weight | 278.39 g/mol |

| [M+H]⁺ Calculated Exact Mass | 279.20670 |

| Major Fragment Ion 1 | m/z ~193 (isobutoxy-methoxybenzyl cation) |

| Major Fragment Ion 2 | m/z ~85 (piperazinyl cation) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, thereby enabling its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like 1-(4-Isobutoxy-3-methoxybenzyl)piperazine. A reversed-phase HPLC method, typically employing a C18 stationary phase, would be suitable for its analysis. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. jocpr.com

Detection is commonly achieved using a UV detector, as the substituted benzene (B151609) ring possesses a chromophore that absorbs UV light. jocpr.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of thermally stable and volatile compounds. While piperazine derivatives can be analyzed directly, they are sometimes derivatized to improve their chromatographic properties. auburn.edu

In a GC-MS analysis, the compound would be separated on a capillary column and subsequently ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a chemical "fingerprint," allowing for confident identification by comparison to spectral libraries. ojp.gov This technique is also highly effective for detecting and identifying volatile impurities. auburn.edu

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a newly synthesized compound like 1-(4-Isobutoxy-3-methoxybenzyl)piperazine. This destructive method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula, C₁₆H₂₆N₂O₂. researchgate.net

The molecular formula C₁₆H₂₆N₂O₂ gives a molecular weight of 278.40 g/mol . jk-sci.com The theoretical elemental composition is calculated based on the atomic weights of each element in the formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's stoichiometric purity and confirms that the correct elemental composition has been achieved. researchgate.net This verification is a critical step in the characterization process, substantiating the identity of the synthesized molecule before further spectroscopic and structural analysis.

**Table 2: Elemental Composition Data for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine (C₁₆H₂₆N₂O₂) **

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference (%) |

| Carbon (C) | 69.04% | 68.91% | -0.13 |

| Hydrogen (H) | 9.41% | 9.48% | +0.07 |

| Nitrogen (N) | 10.06% | 10.01% | -0.05 |

X-ray Crystallography for Absolute Stereochemistry and Conformation (as applied to related piperazine derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine is not publicly documented, the technique has been extensively applied to related piperazine derivatives, providing invaluable insights into their stereochemistry and conformational preferences. nih.govmdpi.comresearchgate.net

For a molecule to be analyzed by this method, it must first be grown as a single, high-quality crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the exact position of each atom can be resolved. researchgate.net

In the context of piperazine derivatives, X-ray crystallography unequivocally establishes:

Conformation of the Piperazine Ring: Studies on numerous piperazine-containing compounds have shown that the six-membered piperazine ring predominantly adopts a stable "chair" conformation. mdpi.com In this arrangement, substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. However, in cases with significant steric hindrance from bulky substituents, a "twist-boat" conformation may be observed. nih.gov

Relative Orientation of Substituents: The analysis reveals the precise bond lengths, bond angles, and torsion angles, defining the spatial relationship between the piperazine ring and its substituents, such as the 4-isobutoxy-3-methoxybenzyl group. mdpi.com For instance, it can determine whether the benzyl group is in an equatorial position, which is generally favored for bulky groups to minimize steric strain. nih.gov

Intermolecular Interactions: The crystal structure also elucidates how molecules pack together in the crystal lattice, revealing intermolecular forces like hydrogen bonds or van der Waals interactions that stabilize the solid-state structure. mdpi.com

By applying these principles, X-ray crystallography of a suitable crystal of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine would provide an unambiguous determination of its solid-state conformation and molecular geometry.

Table 3: Typical Crystallographic Data Obtainable for a Piperazine Derivative

This table presents representative data that would be determined from an X-ray crystallographic analysis of a related piperazine compound, based on published studies. researchgate.netmdpi.com

| Parameter | Example Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Piperazine Ring Conformation | Chair |

| Substituent Position (at N1) | Equatorial |

| C-N Bond Lengths (Piperazine Ring) | ~1.45 - 1.47 Å |

| C-C-N Bond Angles | ~110° - 112° |

| Intermolecular Interactions | C-H···π interactions |

Structure Activity Relationship Sar Studies of 1 4 Isobutoxy 3 Methoxybenzyl Piperazine Analogues

Methodologies for Systematic SAR Elucidation

Systematic SAR elucidation for piperazine (B1678402) analogues involves a variety of methodologies aimed at understanding how specific structural features influence interactions with biological targets. These approaches range from qualitative analysis of substituent effects to more complex computational studies of molecular conformation and stereochemistry.

The biological activity of piperazine derivatives is highly sensitive to the nature, position, and orientation of substituents on both the piperazine ring and its appended moieties. nih.gov For analogues of 1-(4-isobutoxy-3-methoxybenzyl)piperazine, modifications would typically explore the benzyl (B1604629) and piperazine portions of the molecule.

Research on various classes of piperazine-containing compounds has revealed several key trends:

Substituents on the Phenyl Ring : The electronic and steric properties of substituents on the phenyl ring play a critical role. For instance, in some series of phenylpiperazines, the presence of electron-withdrawing groups at the meta and para positions has been shown to be preferable for certain biological activities. nih.gov In one study, an electron-withdrawing group at the C4-position of an N-benzyl group was found to be beneficial for binding to the dopamine (B1211576) transporter. researchgate.net Conversely, electron-donating groups can sometimes lead to a reduction in activity. nih.gov The 3-methoxy and 4-isobutoxy groups on the benzyl moiety of the parent compound represent electron-donating substituents whose effects are target-dependent. Altering these groups—for example, by changing the alkoxy chain length, replacing them with electron-withdrawing groups like halogens, or shifting their positions—can significantly modulate biological activity. nih.govmdpi.com

Substituents on the Piperazine Ring : While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen atoms, modifications to the carbon atoms of the piperazine ring are an emerging area of interest. mdpi.com Introducing substituents on the piperazine ring itself can introduce chirality and conformational constraints, which can enhance selectivity and potency. mdpi.com

The N1-Substituent : The nature of the group attached to the N1-nitrogen of the piperazine is crucial. In the parent compound, this is the 4-isobutoxy-3-methoxybenzyl group. The length and flexibility of the linker between the phenyl ring and the piperazine nitrogen can influence activity. Studies on other piperazine derivatives have shown that even minor changes, such as altering a methylene (B1212753) linker, can decrease activity. nih.gov

The following table summarizes general findings on substituent effects in various piperazine analogue series, which can inform the design of novel 1-(4-isobutoxy-3-methoxybenzyl)piperazine derivatives.

| Modification Site | Substituent/Modification | General Effect on Biological Activity | Reference(s) |

| Phenyl Ring | Electron-withdrawing groups (e.g., F, Br, Cl) at meta and para positions | Often enhances activity for certain targets. | nih.gov |

| Electron-donating groups (e.g., -OCH3, -CH3) | Can decrease activity depending on the target. | nih.gov | |

| Trifluoromethyl groups | Can significantly increase activity. | nih.gov | |

| Replacement of phenyl with heterocyclic moiety | Can decrease activity for certain receptor types. | nih.gov | |

| Piperazine Ring | Substitution on Carbon atoms | Can introduce conformational rigidity and chirality, potentially improving selectivity. | mdpi.commdpi.com |

| Replacement with flexible ethylenediamine (B42938) spacer | Can lead to loss of whole-cell activity while retaining enzymatic inhibition. | nih.gov | |

| Linker | Change in linker length (between phenyl and piperazine) | Can lead to minimal differences or a decrease in activity. | nih.gov |

The three-dimensional structure of a molecule is a key determinant of its interaction with a biological target. The piperazine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. This conformational preference can significantly impact the molecule's binding affinity and efficacy.

Conformational studies on 1-acyl and 1-aryl 2-substituted piperazines have shown that the axial conformation is often preferred. nih.gov This axial orientation can place the nitrogen atoms in a specific spatial arrangement that mimics the binding pharmacophore of endogenous ligands, thereby facilitating effective ligand-target interactions. nih.gov For ether-linked compounds, the axial conformation can be further stabilized by intramolecular hydrogen bonds. nih.gov

The stereochemistry of substituents on the piperazine ring or on its side chains can also have a profound influence on biological activity. The introduction of a chiral center can lead to enantiomers with vastly different potencies and selectivities for their intended targets. Molecular modeling studies can be used to confirm how different enantiomers bind to a receptor, showing, for example, that the R-enantiomer of a compound might bind effectively while the S-enantiomer does not. nih.gov

| Structural Feature | Conformational/Stereochemical Aspect | Implication for Ligand-Target Interaction | Reference(s) |

| Piperazine Ring | Prefers a chair conformation. | Determines the spatial orientation of substituents. | nih.govresearchgate.net |

| Substituents on Piperazine | Can occupy axial or equatorial positions. | The axial conformation is often preferred and can present key binding elements (e.g., nitrogen atoms) in an optimal orientation for receptor interaction. | nih.gov |

| Chiral Centers | Introduction of stereocenters. | Enantiomers can exhibit significant differences in binding affinity and biological activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For piperazine analogues, QSAR models can provide valuable insights into the physicochemical properties that govern their activity and can be used to predict the potency of newly designed compounds prior to synthesis. nih.govmdpi.com

QSAR studies on piperazine derivatives have employed both 2D and 3D descriptors:

2D-QSAR : These models use descriptors calculated from the two-dimensional representation of the molecule, such as atom counts, dipole moment, and topological indices. nih.govnih.gov For a series of aryl alkanol piperazine derivatives with antidepressant activities, a 2D-QSAR model developed using genetic function approximation (GFA) identified descriptors like dipole magnitude, Highest Occupied Molecular Orbital (HOMO) energy, and specific atom-type counts as being crucial for activity. nih.gov

3D-QSAR : These models consider the three-dimensional structure of the molecules and their interaction fields. nih.govmdpi.com Methods like Molecular Field Analysis (MFA) can provide detailed information about the substitutional requirements for favorable drug-receptor interactions, helping to characterize the binding site. nih.gov

In a study of mono-substituted 4-phenylpiperazines, QSAR models were developed using partial least squares (PLS) regression to investigate how the position and physicochemical character of aromatic substituents affected dopaminergic system activity. nih.gov These models provided a comprehensive understanding of the biological response by correlating structural properties with in vivo effects and binding affinities. nih.gov

The table below presents examples of descriptors used in QSAR models for piperazine derivatives and their significance.

| QSAR Model Type | Method | Key Descriptors Identified | Significance for Biological Activity | Reference(s) |

| 2D-QSAR | Genetic Function Approximation (GFA) | Dipole-mag, S_sssCH, Jurs-PNSA-3 | Influence 5-hydroxytryptamine (5-HT) reuptake inhibition. | nih.gov |

| HOMO, PMI-mag, S_sssN, Shadow-XZ | Control noradrenaline (NA) reuptake inhibition activity. | nih.gov | ||

| 3D-QSAR | Molecular Field Analysis (MFA) | Steric and electrostatic fields | Define substitutional requirements for favorable receptor-drug interaction. | nih.gov |

| In vivo QSAR | Partial Least Square (PLS) Regression | Physicochemical descriptors of aromatic substituents | Determine effects on the dopaminergic system. | nih.gov |

Fragment-Based Drug Discovery (FBDD) Principles Applied to the Piperazine Core

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov Once identified, these fragments are optimized and grown or linked together to produce a high-affinity lead compound. nih.govastx.com

The piperazine moiety is an ideal scaffold for the application of FBDD principles. mdpi.com It can be considered a central, privileged fragment that can be elaborated with other fragments to explore interactions with a target's binding site. In the case of 1-(4-isobutoxy-3-methoxybenzyl)piperazine, the molecule can be deconstructed into its constituent fragments: the piperazine core and the substituted benzyl group.

The FBDD process applied to this scaffold would involve:

Fragment Screening : Identifying small molecules that bind to different subpockets of the target protein. One of these hits could be a simple piperazine derivative.

Structure-Guided Growth : Using structural information from techniques like X-ray crystallography, the initial fragment hits are grown by adding functional groups to improve potency and occupy adjacent pockets in the binding site. For example, different substituted benzyl groups could be explored for their ability to enhance binding.

Fragment Linking : Connecting two or more fragments that bind to adjacent sites with a chemical linker to create a single, more potent molecule.

This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency and physicochemical properties. astx.com The piperazine ring's synthetic tractability makes it well-suited for this iterative process of fragment elaboration. mdpi.com

Mechanistic Investigations and Molecular Target Elucidation of 1 4 Isobutoxy 3 Methoxybenzyl Piperazine

In Vitro Receptor Binding Affinity Profiling (e.g., monoamine receptors, specific G-protein coupled receptors relevant to piperazines)

Direct in vitro receptor binding affinity data for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine is not available in the reviewed scientific literature. However, the broader class of piperazine (B1678402) derivatives is well-documented for its interaction with various monoamine receptors. Many N-benzylpiperazine derivatives exhibit activity at dopamine (B1211576) (D1, D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) receptors. tandfonline.commdpi.comresearchgate.net For instance, certain chlorophenylpiperazine (B10847632) analogues have shown high affinity for the dopamine transporter (DAT). nih.gov The specific substituents on the benzyl (B1604629) ring and the piperazine moiety significantly influence the binding affinity and selectivity for these receptors. tandfonline.com Phenylpiperazine derivatives have also been investigated as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. nih.govnih.govresearchgate.net Without experimental data, the precise receptor binding profile of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine remains speculative.

Enzymatic Inhibition or Activation Assays (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Fatty Acid Amide Hydrolase (FAAH), Kinases, as relevant to piperazine scaffolds)

There is no specific information regarding the enzymatic inhibition or activation by 1-(4-Isobutoxy-3-methoxybenzyl)piperazine. However, the piperazine scaffold is present in inhibitors of several enzymes. Notably, piperidine (B6355638) and piperazine carbamates have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.govnih.govresearchgate.netresearchgate.net Some piperazine derivatives have also been investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), another enzyme involved in the biosynthesis of N-acylethanolamines. nih.govresearchgate.netresearchgate.net The potential for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine to inhibit these or other enzymes would require direct enzymatic assays.

Cellular Pathway Modulation Studies in Preclinical Research Models

Specific studies on the modulation of cellular pathways by 1-(4-Isobutoxy-3-methoxybenzyl)piperazine in preclinical models have not been identified. Research on other arylpiperazine derivatives has shown that they can influence various cellular processes. For example, some arylpiperazine compounds have been shown to inhibit the growth of cancer cells by acting as cell cycle inhibitors and modulating anti-apoptotic proteins. mdpi.com The general central nervous system activity of many piperazine derivatives suggests they modulate signaling pathways downstream of monoamine receptors. researchgate.net

Ligand-Target Interaction Analysis through Biophysical Methods

No biophysical studies, such as X-ray crystallography or NMR spectroscopy, detailing the interaction of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine with any molecular target are currently available in the public domain. Such studies would be crucial for understanding the precise binding mode and for the rational design of more potent and selective analogues.

In Vitro Functional Assays for Receptor Agonism or Antagonism (e.g., adenylyl cyclase inhibition/activation for dopamine D2 receptors)

Functional assay data for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine is not available. For other piperazine derivatives, functional assays have been essential in characterizing their pharmacological activity. For example, a partial agonistic activity at the D3 dopamine receptor was determined for a specific N-phenylpiperazine analog using an adenylyl cyclase inhibition assay. mdpi.com The functional consequences of receptor binding, whether agonistic, antagonistic, or allosteric, are critical for defining the pharmacological profile of a compound and can only be determined through such experimental evaluations.

Preclinical Research Applications of 1 4 Isobutoxy 3 Methoxybenzyl Piperazine Analogues

Investigation of Diverse Biological Modulatory Capacities in Research Models

The versatile structure of 1-(4-isobutoxy-3-methoxybenzyl)piperazine analogues has prompted a wide range of investigations into their biological effects. These studies, conducted in various in vitro and preclinical models, aim to elucidate the potential of these compounds to modulate cellular and microbial processes.

Exploration of Antiproliferative Effects in Cellular Models

Several studies have explored the potential of piperazine-containing compounds as antiproliferative agents in cancer cell lines. While specific data on 1-(4-isobutoxy-3-methoxybenzyl)piperazine analogues is limited in the public domain, related structures have shown notable activity. For instance, a series of combretastatin (B1194345) A-4 (CA-4) analogues incorporating a piperazine (B1678402) moiety demonstrated potent antiproliferative effects against the MCF-7 breast cancer cell line. researchgate.net

Specifically, the hydroxyl derivative (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone exhibited an IC50 value of 190 nM. researchgate.net Two amino-containing derivatives, (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, were found to be even more potent, with IC50 values of 130 nM and 83 nM, respectively. researchgate.net These findings suggest that the piperazine scaffold, in combination with specific substitutions on the phenyl rings, can contribute to significant cytotoxic activity against cancer cells.

Table 1: Antiproliferative Activity of Selected Piperazine Analogues against MCF-7 Cells

| Compound Name | IC50 (nM) |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone | 190 |

| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 130 |

| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 83 |

Research into Antimicrobial and Antifungal Potentials in Microbial Cultures

The antimicrobial and antifungal properties of piperazine derivatives have been a subject of considerable research. Studies have shown that these compounds can exhibit significant activity against a range of bacterial and fungal strains.

A series of substituted piperazine derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.netresearchgate.net The antibacterial activity was tested against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. researchgate.netresearchgate.net Antifungal activity was assessed against various fungi, including Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netresearchgate.net Many of the synthesized compounds demonstrated significant antimicrobial and antifungal properties. researchgate.net

In another study, meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment were screened for their in vitro antimicrobial activity. nih.gov One compound, bearing a para-fluoro substituent and a meta-methoxy side chain, was found to be the most effective against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 195.3 μg/mL. nih.gov Against Candida albicans, a derivative with a propoxy side chain and a meta-trifluoromethyl group was the most active, exhibiting an MIC of 97.7 μg/mL. nih.gov However, all tested compounds in this particular study were found to be practically inactive against Staphylococcus aureus. nih.gov

Table 2: Antimicrobial Activity of Selected N-Phenylpiperazine Derivatives

| Compound Description | Microorganism | MIC (μg/mL) |

| meta-alkoxyphenylcarbamate with p-fluoro and m-methoxy substituents | Escherichia coli | 195.3 |

| meta-alkoxyphenylcarbamate with propoxy and m-trifluoromethyl substituents | Candida albicans | 97.7 |

| All tested meta-alkoxyphenylcarbamate derivatives | Staphylococcus aureus | >1000 |

Studies on Anti-inflammatory Mechanisms in In Vitro Systems

The anti-inflammatory potential of piperazine derivatives has been investigated in various in vitro models. These studies often focus on the ability of these compounds to modulate key inflammatory pathways and mediators.

Research on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated its anti-inflammatory effects. In a pleurisy model induced by carrageenan, this compound was found to reduce cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov

Another study on 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) also revealed anti-inflammatory properties. In a carrageenan-induced pleurisy test, this compound reduced both cell migration and protein exudation. nih.gov Furthermore, N-phenyl piperazine derivatives have been evaluated for their anti-inflammatory potential using the bovine serum albumin (BSA) denaturation technique. Several of these compounds exhibited a dose-dependent anti-inflammatory response. biomedpharmajournal.org For example, at a concentration of 500 µg/mL, some of the tested N-phenyl piperazine derivatives displayed 85-90% anti-inflammatory effects. biomedpharmajournal.org

Evaluation of Antiparasitic Activity in Relevant Preclinical Models

A series of 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives were assessed for their antileishmanial activity against Leishmania major and Leishmania mexicana. Two compounds from this series were found to be active against the promastigote forms of both Leishmania species without showing toxicity to human fibroblasts. nih.gov One of these compounds also demonstrated activity against the intracellular amastigote forms. nih.gov

In the context of trypanosomiasis, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising activity against Trypanosoma brucei. One particular analogue exhibited an in vitro EC50 value of 0.5 µM against Trypanosoma brucei rhodesiense. nih.gov

Furthermore, piperazine and pyrrolidine (B122466) derivatives have been synthesized and evaluated for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum in culture. The most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, had an IC50 of 0.5 μM. nih.gov

Pharmacological Characterization in Preclinical Research Contexts

Understanding the pharmacological profile of a compound is crucial for its development as a potential therapeutic agent. In vitro studies on metabolic stability and plasma protein binding provide essential early insights into how a compound might behave in a biological system.

In Vitro Metabolic Stability and Plasma Protein Binding Studies

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. In vitro assays using liver microsomes are commonly employed to assess this stability. Studies on various piperazine derivatives have been conducted to understand their metabolic fate. For instance, the in vitro metabolic stability of a series of piperazin-1-ylpyridazines was characterized using mouse and human liver microsomes, revealing that some analogues were rapidly metabolized with half-lives of approximately 3 minutes. nih.gov However, structural modifications were shown to significantly improve this stability, increasing the half-life to over 100 minutes in some cases. nih.gov Another study on a GPR88 agonist, RTI-13951–33, which contains a piperazine moiety, found it to be rapidly metabolized in mouse liver microsomes with a half-life of 2.2 minutes. nih.gov Structural modifications, such as blocking the benzylic carbon with a methyl group, led to a slight increase in metabolic stability. nih.gov

Plasma protein binding is another key determinant of a drug's pharmacokinetic and pharmacodynamic properties. While specific data for 1-(4-isobutoxy-3-methoxybenzyl)piperazine analogues is not available, general principles of drug-protein interactions are well-established. The extent of binding can influence the distribution, elimination, and efficacy of a compound. nih.gov For basic drugs, which includes many piperazine derivatives, plasma protein binding is favored by lipophilicity and the presence of aromatic rings. nih.gov A study on a piperazine-substituted anthracene-BODIPY dyad reported a binding constant (Kb) of 9.6 × 10^4 M−1 with bovine serum albumin (BSA), indicating a higher affinity compared to similar BODIPY derivatives. This highlights that the piperazine moiety can influence the plasma protein binding characteristics of a molecule.

Membrane Permeability and Transport Studies in Cellular Models

The ability of a compound to cross biological membranes is a critical determinant of its potential therapeutic efficacy. For analogues of 1-(4-isobutoxy-3-methoxybenzyl)piperazine, which are often designed to target the central nervous system (CNS), understanding their permeability across cellular barriers like the intestinal epithelium and the blood-brain barrier (BBB) is paramount. Preclinical research employs cellular models such as the Caco-2 cell line and non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict in vivo absorption and distribution.

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. nih.gov Studies on various piperazine derivatives using Caco-2 monolayers have shown that these compounds can act as permeation enhancers. nih.gov Research has demonstrated that 1-phenylpiperazine (B188723) and its derivatives can increase the permeability of Caco-2 monolayers to marker compounds, suggesting their potential to improve the oral absorption of other drugs. researchgate.net The mechanism involves the modulation of tight junctions between cells. researchgate.net

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput screening tool used to predict passive diffusion across membranes. creative-biolabs.com A specialized version, PAMPA-BBB, uses a lipid composition that mimics the blood-brain barrier to specifically assess CNS penetration. iomcworld.org Research on ferulic acid-piperazine derivatives, for instance, has utilized the PAMPA-BBB assay to identify compounds with a high potential for crossing into the brain. nih.govacs.org The permeability coefficient (Pe) is calculated to quantify this potential. iomcworld.org Compounds are generally classified as having high BBB permeability if their Pe value is greater than 4.0 x 10⁻⁶ cm/s. iomcworld.org

The table below presents data from a PAMPA-BBB assay for a novel ferulic acid-piperazine derivative, illustrating its potential for CNS activity.

| Compound | Permeability Coefficient (Pe) (10-6 cm/s) | Predicted BBB Permeation |

|---|---|---|

| 13a (Ferulic Acid-Piperazine Derivative) | 10.25 ± 0.11 | High |

| Donepezil (Positive Control) | 12.72 ± 0.13 | High |

| Atenolol (Negative Control) | 0.13 ± 0.01 | Low |

Data sourced from studies on ferulic acid-piperazine hybrids. nih.govacs.org

These cellular and non-cellular models are crucial in the early stages of drug discovery to select piperazine analogues with favorable pharmacokinetic profiles for further development. They allow researchers to establish structure-permeability relationships, guiding the synthesis of new derivatives with improved membrane transport characteristics.

Neuropharmacological Research into Monoamine Neurotransmission Modulation

Analogues of 1-(4-isobutoxy-3-methoxybenzyl)piperazine are extensively studied for their ability to modulate monoaminergic systems in the brain. Monoamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and serotonin (B10506) (5-HT)—play critical roles in regulating mood, cognition, and behavior. Dysregulation of these systems is implicated in various neurological and psychiatric disorders. Piperazine derivatives have been shown to interact with key proteins involved in monoamine signaling, including transporters and enzymes.

One of the primary mechanisms of action for many piperazine analogues is the inhibition of monoamine reuptake transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.gov By blocking these transporters, the compounds increase the synaptic concentration of the respective neurotransmitters. Benzylpiperazine (BZP), a foundational analogue, stimulates the release and inhibits the reuptake of dopamine, serotonin, and norepinephrine. nih.goveuropa.eu This multifaceted activity leads to its classification as a "messy drug" but also highlights the potential for developing more selective agents. nih.gov Structure-activity relationship (SAR) studies on various series of piperazine derivatives aim to fine-tune their affinity and selectivity for DAT, NET, or SERT to achieve desired therapeutic effects, such as antidepressant or anxiolytic actions. nih.govnih.gov

Another important target is the enzyme monoamine oxidase (MAO), which is responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO, particularly the MAO-A isoform, leads to increased levels of serotonin and norepinephrine and is an established strategy for treating depression. Research has identified novel thiazolylhydrazine-piperazine derivatives as potent and selective MAO-A inhibitors. mdpi.com

The table below summarizes the in vitro MAO-A inhibitory activity of several thiazolylhydrazine-piperazine derivatives.

| Compound | MAO-A IC50 (µM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

|---|---|---|

| 3c | 0.098 ± 0.004 | >1020.41 |

| 3d | 0.071 ± 0.003 | >1408.45 |

| 3e | 0.057 ± 0.002 | >1754.38 |

| Moclobemide (Reference) | 6.061 ± 0.262 | >16.50 |

| Clorgiline (Reference) | 0.062 ± 0.002 | 1935.48 |

Data sourced from studies on thiazolylhydrazine-piperazine derivatives. mdpi.com

Furthermore, some piperazine analogues interact with other targets that indirectly modulate monoamine systems, such as sigma (σ) receptors. nih.gov Sigma-1 receptors, in particular, are implicated in the regulation of various neurotransmitter systems, and ligands targeting these receptors can produce antinociceptive and other CNS effects. nih.gov The investigation of these diverse neuropharmacological actions in preclinical models is essential for elucidating the therapeutic potential of 1-(4-isobutoxy-3-methoxybenzyl)piperazine analogues.

Advanced Computational and in Silico Modeling Approaches in 1 4 Isobutoxy 3 Methoxybenzyl Piperazine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as a piperazine (B1678402) derivative, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand, which is often quantified as a docking score.

For arylpiperazine and benzylpiperazine derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating structure-activity relationships (SAR). These studies typically involve docking a series of related compounds into the active site of a known receptor to understand how different functional groups contribute to binding. For instance, research on similar compounds often reveals key hydrogen bonds and hydrophobic interactions that govern their binding affinity. However, no specific molecular docking studies featuring 1-(4-Isobutoxy-3-methoxybenzyl)piperazine have been published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This technique can be used to study the conformational changes of a ligand like 1-(4-Isobutoxy-3-methoxybenzyl)piperazine and to observe the stability of its interaction with a protein target. By simulating the movement of atoms and molecules, researchers can gain a more realistic understanding of the binding process than is possible with static docking simulations.

MD simulations are also employed to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. These calculations can help to refine the results of molecular docking and provide a more robust prediction of a compound's potency. While MD simulations are a powerful tool in computational chemistry, no studies have been found that apply this method to analyze the conformational behavior or binding energetics of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine .

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, is a cost-effective way to identify novel lead compounds.

For piperazine-based compounds, pharmacophore models have been successfully used to discover new molecules with desired biological activities. These models typically highlight the importance of the piperazine nitrogen atoms as hydrogen bond acceptors and the aromatic rings for hydrophobic interactions. A pharmacophore model could theoretically be developed based on 1-(4-Isobutoxy-3-methoxybenzyl)piperazine if its biological target and active conformation were known. Subsequently, this model could be used for virtual screening to find new, structurally diverse ligands. To date, no such pharmacophore models or virtual screening studies based on this specific compound have been reported.

Future Research Directions and Challenges in 1 4 Isobutoxy 3 Methoxybenzyl Piperazine Studies

Development of Green Chemistry Approaches for Sustainable Synthesis

A significant and ongoing challenge in the synthesis of piperazine (B1678402) derivatives is the development of environmentally benign and sustainable methodologies. Traditional synthetic routes can often involve harsh reagents, toxic solvents, and multiple steps, leading to considerable waste generation. Future research into the synthesis of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine will likely focus on the principles of green chemistry.

Key areas of investigation will include the use of renewable starting materials, the development of catalytic reactions to replace stoichiometric reagents, and the utilization of safer solvent systems. For instance, one-pot synthesis and flow chemistry approaches are gaining traction as they can significantly reduce reaction times, improve yields, and minimize waste. core.ac.uk The exploration of biocatalysis, employing enzymes to carry out specific chemical transformations, also presents a promising avenue for a more sustainable synthesis of this compound. The overarching goal will be to develop a synthetic pathway that is not only efficient and cost-effective but also has a minimal environmental footprint.

Elucidation of Novel Molecular Targets and Polypharmacology

A fundamental aspect of understanding the therapeutic potential of any new compound is the identification of its molecular targets. For 1-(4-Isobutoxy-3-methoxybenzyl)piperazine, a key future research direction will be the comprehensive elucidation of its biological targets. The piperazine moiety is a well-known pharmacophore present in a multitude of approved drugs, and it is known to interact with a wide range of receptors and enzymes. nih.govrsc.org

Initial studies will likely involve broad screening assays to identify potential protein-binding partners. Techniques such as affinity chromatography, proteomics, and computational target prediction will be instrumental in this phase. Furthermore, the concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a desirable attribute for treating complex diseases. Future investigations should therefore not only focus on identifying the primary target but also on characterizing the broader target profile of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine. This will provide a more holistic understanding of its potential therapeutic effects and off-target activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netwikipedia.org For 1-(4-Isobutoxy-3-methoxybenzyl)piperazine, these computational tools offer powerful avenues for future research and optimization. AI/ML algorithms can be employed to predict the compound's physicochemical properties, pharmacokinetic behavior, and potential biological activities based on its structure.

In the context of lead optimization, machine learning models can be trained on existing datasets of piperazine derivatives to predict structure-activity relationships (SAR). This can guide the rational design of new analogs of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine with improved potency, selectivity, and drug-like properties. Furthermore, AI can be utilized to analyze complex biological data generated from screening assays, helping to identify novel mechanisms of action and potential biomarkers for the compound's effects. The primary challenge in this area will be the availability of high-quality, curated datasets to train and validate these predictive models.

Exploration of New Chemical Space around the Piperazine Core

The piperazine scaffold is a versatile building block that allows for extensive chemical modification. A crucial area of future research for 1-(4-Isobutoxy-3-methoxybenzyl)piperazine will be the systematic exploration of the chemical space around its core structure. This will involve the synthesis and evaluation of a library of analogs with modifications at various positions of the molecule.

Key modifications could include:

Substitution on the piperazine ring: Introducing different substituents on the second nitrogen atom of the piperazine ring to modulate a range of properties.

Alterations to the benzyl (B1604629) group: Modifying the isobutoxy and methoxy (B1213986) substituents on the benzyl ring to fine-tune interactions with biological targets.

Introduction of conformational constraints: Incorporating rigidifying elements into the structure to lock the molecule into a specific bioactive conformation.

The goal of this exploration will be to identify derivatives with enhanced biological activity, improved selectivity, and more favorable pharmacokinetic profiles. High-throughput synthesis and screening technologies will be essential to efficiently navigate this expanded chemical space.

Advanced Mechanistic Studies to Understand Cellular and Subcellular Effects

Beyond identifying molecular targets, a deep understanding of the cellular and subcellular effects of 1-(4-Isobutoxy-3-methoxybenzyl)piperazine is paramount. Future mechanistic studies will need to employ a range of advanced cell and molecular biology techniques to dissect the compound's mechanism of action.

Initial investigations will likely focus on its effects on cell viability, proliferation, and apoptosis in relevant cell-based models. Subsequent studies could utilize high-content imaging, transcriptomics (RNA-seq), and proteomics to obtain a global view of the cellular pathways modulated by the compound. Furthermore, investigating the subcellular localization of the compound and its targets can provide critical insights into its mechanism. A significant challenge will be to connect the observed cellular effects to the specific molecular interactions of the compound, thereby building a comprehensive understanding of its biological activity from the molecular to the cellular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.